2-(3-Bromoazetidin-1-yl)-acetonitrile

Description

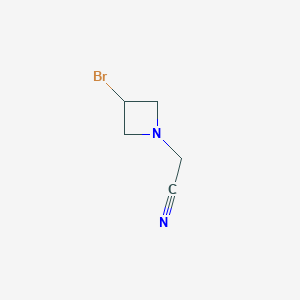

2-(3-Bromoazetidin-1-yl)-acetonitrile is a chemical compound that features a bromo-substituted azetidine ring attached to an acetonitrile group

Properties

CAS No. |

420820-65-1 |

|---|---|

Molecular Formula |

C5H7BrN2 |

Molecular Weight |

175.03 g/mol |

IUPAC Name |

2-(3-bromoazetidin-1-yl)acetonitrile |

InChI |

InChI=1S/C5H7BrN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2 |

InChI Key |

PJASADWILQWOAP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoazetidin-1-yl)-acetonitrile typically involves the reaction of 3-bromoazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-bromoazetidine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromoazetidin-1-yl)-acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidoazetidin-1-yl)-acetonitrile.

Scientific Research Applications

2-(3-Bromoazetidin-1-yl)-acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromoazetidin-1-yl)-acetonitrile involves its interaction with specific molecular targets. The bromo group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

2-(3-Chloroazetidin-1-yl)-acetonitrile: Similar structure but with a chloro group instead of a bromo group.

2-(3-Fluoroazetidin-1-yl)-acetonitrile: Contains a fluoro group, offering different reactivity and properties.

2-(3-Iodoazetidin-1-yl)-acetonitrile: Features an iodo group, which can influence its chemical behavior.

Uniqueness: 2-(3-Bromoazetidin-1-yl)-acetonitrile is unique due to the presence of the bromo group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications where the bromo group is advantageous.

Biological Activity

2-(3-Bromoazetidin-1-yl)-acetonitrile (CAS No. 420820-65-1) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its applications in cancer research, antimicrobial properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features a brominated azetidine ring attached to an acetonitrile moiety, which contributes to its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit tubulin polymerization, a critical process in cell division. Compounds structurally related to azetidines have shown promising results in inducing apoptosis in cancer cells by targeting microtubule dynamics.

Case Study:

A study evaluating related azetidine derivatives demonstrated that certain compounds could induce G2/M phase arrest in breast cancer cells, leading to significant cytotoxic effects. For instance, related compounds exhibited IC50 values in the low nanomolar range, indicating potent antiproliferative activity against various cancer cell lines .

Antimicrobial Activity

Additionally, this compound has been explored for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

Research Findings:

Research indicates that compounds with similar structures have shown efficacy against resistant bacterial strains, suggesting that this compound could possess similar benefits .

The biological activity of this compound is thought to involve several mechanisms:

- Tubulin Binding: The compound may bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Apoptosis Induction: By modulating the expression of pro-apoptotic and anti-apoptotic proteins, it can promote apoptosis in cancer cells.

- Enzyme Interaction: The bromine atom may facilitate interactions with specific enzymes or receptors, enhancing the compound's biological effects .

Data Summary

| Activity | IC50 Value | Target | Notes |

|---|---|---|---|

| Anticancer | Low nM | Tubulin | Induces G2/M phase arrest |

| Antimicrobial | Varies | Bacterial strains | Potential against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.